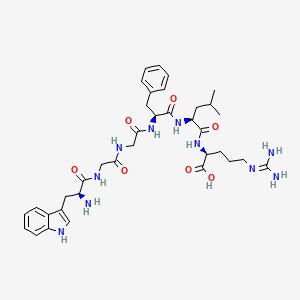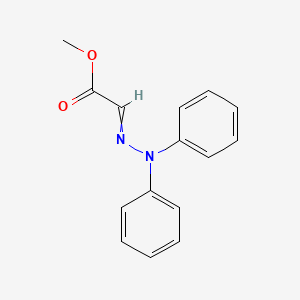
Methyl (diphenylhydrazinylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (diphenylhydrazinylidene)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methyl group, a diphenylhydrazinylidene group, and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (diphenylhydrazinylidene)acetate typically involves the reaction of diphenylhydrazine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high efficiency. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (diphenylhydrazinylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (diphenylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl (diphenylhydrazinylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (diphenylhydrazinylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (phenylhydrazinylidene)acetate: Similar structure but with a phenyl group instead of a diphenyl group.
Uniqueness
Methyl (diphenylhydrazinylidene)acetate is unique due to the presence of the diphenylhydrazinylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other esters and hydrazine derivatives, allowing for unique applications in various fields of research and industry.
Propiedades
Número CAS |
214621-93-9 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 2-(diphenylhydrazinylidene)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-19-15(18)12-16-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
FYXAIHOHSMVKKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=NN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14248968.png)

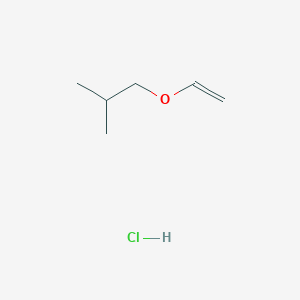
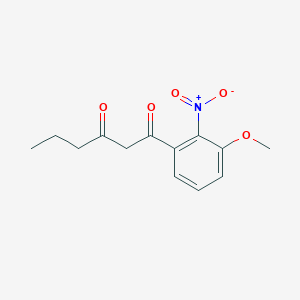
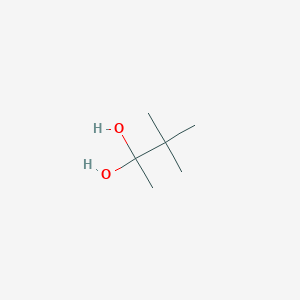
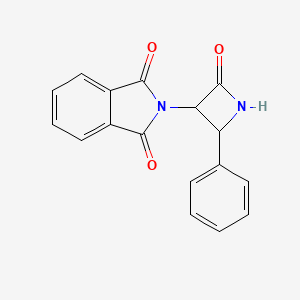
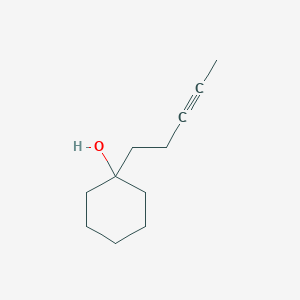
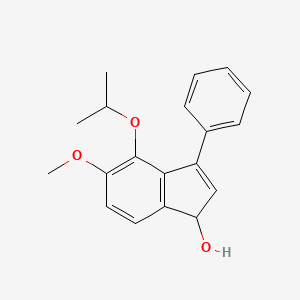
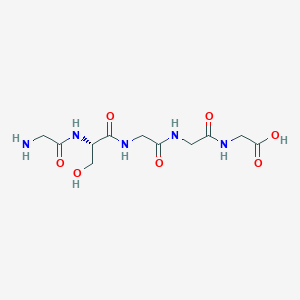
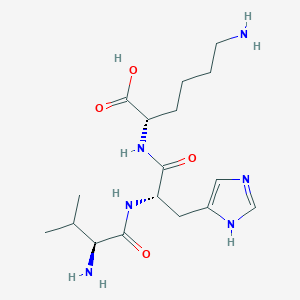
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
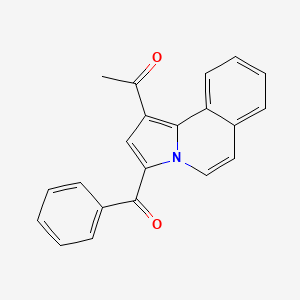
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
